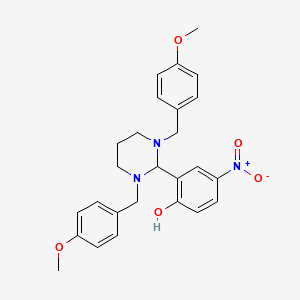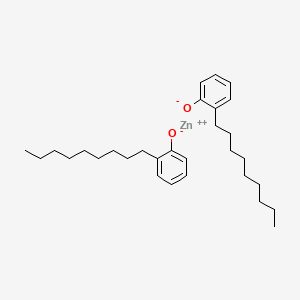
Zinc bis(nonylphenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(nonylphenolate) is an organozinc compound with the chemical formula C30H46O2Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nonylphenolate ligands coordinated to a central zinc atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc bis(nonylphenolate) typically involves the reaction of zinc salts with nonylphenol in the presence of a base. One common method is the reaction of zinc acetate with nonylphenol in an organic solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of zinc bis(nonylphenolate) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solvents like toluene or xylene is common, and the reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
Zinc bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and nonylphenol.
Reduction: It can be reduced to form zinc metal and nonylphenol.
Substitution: The nonylphenolate ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert atmosphere.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Zinc oxide and nonylphenol.
Reduction: Zinc metal and nonylphenol.
Substitution: Various zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Zinc bis(nonylphenolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of zinc bis(nonylphenolate) involves the coordination of the zinc atom to various molecular targets. The nonylphenolate ligands can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The zinc ion can also act as a Lewis acid, facilitating various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Zinc bis(phenolate): Similar structure but with phenolate ligands instead of nonylphenolate.
Zinc bis(2-ethylhexanoate): Another zinc compound with different ligands.
Zinc bis(acetylacetonate): A zinc complex with acetylacetonate ligands.
Uniqueness
Zinc bis(nonylphenolate) is unique due to the presence of nonylphenolate ligands, which impart specific properties such as enhanced solubility in organic solvents and potential antimicrobial activity. This makes it distinct from other zinc complexes with different ligands.
Propiedades
Número CAS |
77194-15-1 |
|---|---|
Fórmula molecular |
C30H46O2Zn |
Peso molecular |
504.1 g/mol |
Nombre IUPAC |
zinc;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
Clave InChI |
KEWUWYORWGALNZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



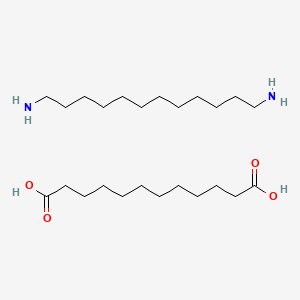

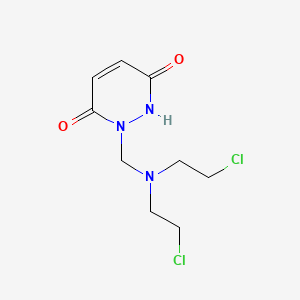
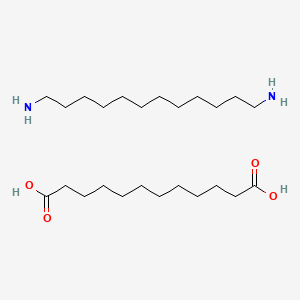
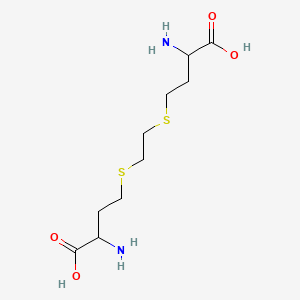
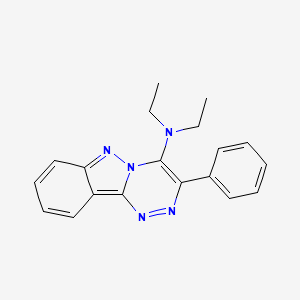

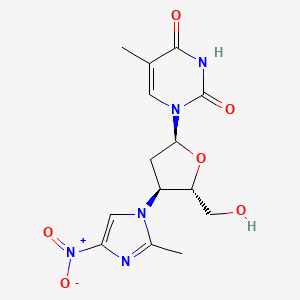
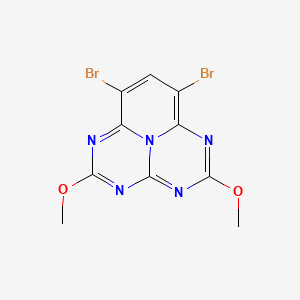
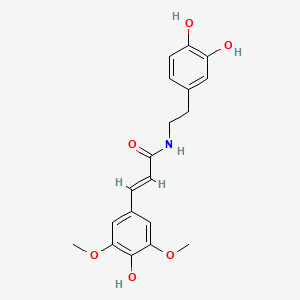
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)

